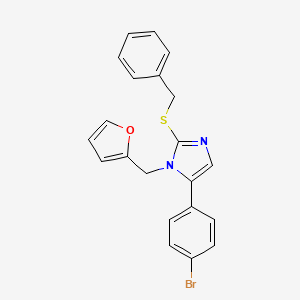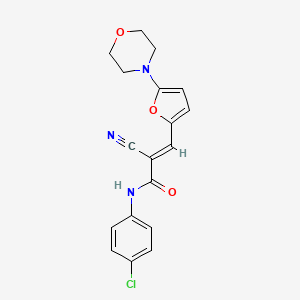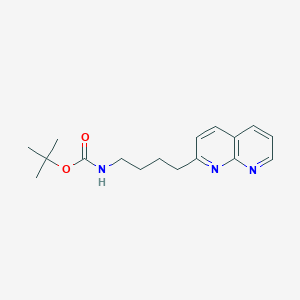
Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate is a chemical compound with the CAS Number: 380382-82-1 . It has a molecular weight of 301.39 and its molecular formula is C17H23N3O2 . The compound is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate is 1S/C17H23N3O2/c1-17(2,3)22-16(21)19-11-5-4-8-14-10-9-13-7-6-12-18-15(13)20-14/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,19,21) .Physical And Chemical Properties Analysis
Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate is a solid or liquid at room temperature .Scientific Research Applications
Antibacterial Agents : The compound has been explored for its antibacterial properties. Studies have shown that derivatives of Tert-butyl (4-(1,8-naphthyridin-2-yl)butyl)carbamate exhibit significant in vitro and in vivo antibacterial activities. This includes compounds like 7-aminopyrrolidinyl 20b and 7-diazabicyclo naphthyridine 18b, which have been identified as potent compounds and are being considered for clinical evaluation (Bouzard et al., 1989).
Crystal Structures in Organic Chemistry : The tert-butyl carbamate derivatives have been studied for their crystal structures. Research has highlighted their ability to form bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, indicating significant potential in crystallography and materials science (Baillargeon et al., 2017).
Synthesis in Organic Chemistry : This compound plays a crucial role as an intermediate in organic synthesis. For instance, its derivatives have been synthesized for their application in the preparation of hexahydro-1H-pyrrolo[3,2-c]quinoline derivatives, showcasing their utility in complex organic synthesis processes (Yadav et al., 2004).
Antimycobacterial Activities : Studies have demonstrated the effectiveness of certain derivatives against Mycobacterium tuberculosis, with compounds showing significant in vitro and in vivo activity against both standard and multi-drug-resistant strains (Sriram et al., 2007).
Metalation and Alkylation Studies : Research has delved into the metalation and alkylation properties of tert-butyl carbamate derivatives, indicating their potential utility in the synthesis of α-functionalized α-amino silanes, which are important in various chemical synthesis processes (Sieburth et al., 1996).
Catalysis and Synthetic Methods : The compound has been utilized in various synthetic methods, including Pd-catalyzed amidation of aryl(Het) halides, indicating its role in facilitating complex chemical reactions (Qin et al., 2010).
Hydrogen Bond Studies : The interplay of strong and weak hydrogen bonds in carbamate derivatives has been a subject of study, providing insights into molecular interactions and crystal packing, which is fundamental in the development of new materials and drugs (Das et al., 2016).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[4-(1,8-naphthyridin-2-yl)butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)19-11-5-4-8-14-10-9-13-7-6-12-18-15(13)20-14/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFIWUBNCKAAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC1=NC2=C(C=CC=N2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


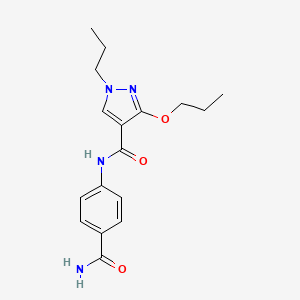
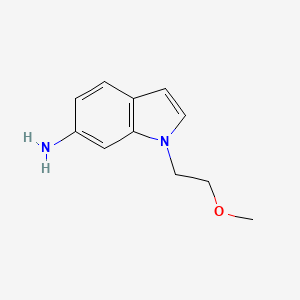
![N-(6-isopropylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2462884.png)

![6-(3-Chloro-4-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2462888.png)
![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B2462889.png)
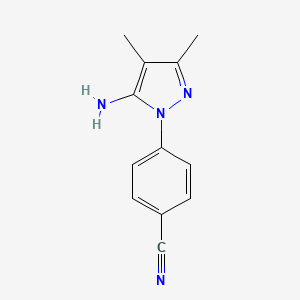
![1-[2-(1H-imidazol-1-yl)ethyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B2462891.png)
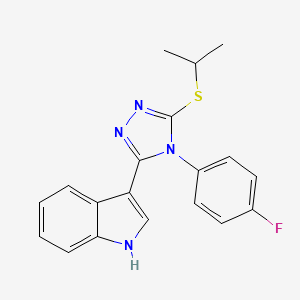

![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine](/img/structure/B2462894.png)
